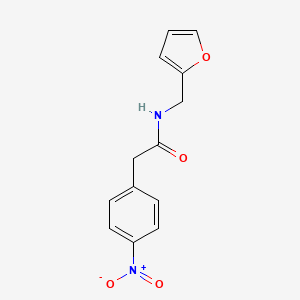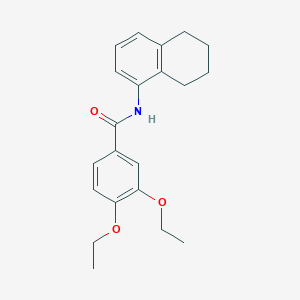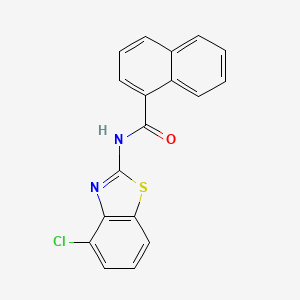![molecular formula C14H12N4O3S B5778673 N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA belongs to the class of nitrobenzamide derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of MNBA is not fully understood. However, it has been proposed that MNBA exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. MNBA has been found to inhibit the activity of COX enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators.
MNBA has also been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. MNBA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
MNBA has been found to exhibit various biochemical and physiological effects. MNBA has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the activity of COX enzymes. MNBA has also been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
MNBA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. MNBA has also been found to inhibit the migration and invasion of cancer cells by reducing the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
MNBA has several advantages for lab experiments. MNBA is a stable compound that can be easily synthesized and purified. MNBA has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective candidate for further research.
However, there are also some limitations to using MNBA in lab experiments. MNBA has a low solubility in water, which can limit its bioavailability and efficacy. MNBA can also exhibit cytotoxicity at high concentrations, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on MNBA. Further studies are needed to elucidate the precise mechanism of action of MNBA and its potential therapeutic applications. Studies are also needed to optimize the synthesis and purification methods of MNBA to improve its bioavailability and efficacy.
MNBA can also be further explored for its potential applications in the treatment of various diseases such as inflammatory diseases, oxidative stress-related diseases, and cancer. MNBA can also be studied for its potential applications in drug delivery systems and as a diagnostic tool in biomedical imaging.
Conclusion
MNBA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNBA has several advantages for lab experiments, but there are also some limitations to using MNBA in research. Further studies are needed to elucidate the precise mechanism of action of MNBA and its potential therapeutic applications.
Synthesemethoden
The synthesis of MNBA involves the reaction between 3-nitrobenzoyl chloride and 5-amino-2-methylpyridine in the presence of carbon disulfide. The reaction yields MNBA as a yellow crystalline solid with a melting point of 215-217°C. The purity of MNBA can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
MNBA has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNBA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This makes MNBA a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
MNBA has also been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This makes MNBA a potential candidate for the treatment of various oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
MNBA has also been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. MNBA has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This makes MNBA a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-5-6-12(15-8-9)16-14(22)17-13(19)10-3-2-4-11(7-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLRSXXNWUMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



